3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid
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Overview
Description
3-(3,5-Dimethyl-1H-pyrrol-2-yl)acrylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with two methyl groups and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid typically involves the condensation of 3,5-dimethylpyrrole with an appropriate acrylic acid derivative. One common method includes the reaction of 3,5-dimethylpyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to propionic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Propionic acid derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrrol-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
3,5-Dimethylpyrazole: Another heterocyclic compound with similar methyl substitutions.
2-Cyano-3-(4,5-dimethyl-1H-pyrrol-2-yl)acrylic acid ethyl ester: A derivative with a cyano group and ester functionality.
Uniqueness: 3-(3,5-Dimethyl-1H-pyrrol-2-yl)acrylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the acrylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(2)10-8(6)3-4-9(11)12/h3-5,10H,1-2H3,(H,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNOBVRICKZTN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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